molecular formula C24H24N2O2 B3552133 4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3552133
M. Wt: 372.5 g/mol
InChI Key: HZLWUKLOJIRUTP-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a benzyloxy group and a pyrrolidinylphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, followed by the reaction with a phenol derivative to yield the benzyloxy intermediate.

    Amidation reaction: The benzyloxy intermediate is then reacted with 4-(pyrrolidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to a receptor and inhibit its activity, thereby affecting downstream signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)aniline: Shares the benzyloxy group but lacks the pyrrolidinylphenyl group.

    N-(4-(pyrrolidin-1-yl)phenyl)benzamide: Lacks the benzyloxy group but contains the pyrrolidinylphenyl group.

    4-(benzyloxy)-N-phenylbenzamide: Contains the benzyloxy and benzamide groups but lacks the pyrrolidinylphenyl group.

Uniqueness

4-(benzyloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the benzyloxy and pyrrolidinylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-phenylmethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-24(25-21-10-12-22(13-11-21)26-16-4-5-17-26)20-8-14-23(15-9-20)28-18-19-6-2-1-3-7-19/h1-3,6-15H,4-5,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWUKLOJIRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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